molecular formula C8H7NO2 B1626491 2-Methoxyphenyl cyanate CAS No. 1125-91-3

2-Methoxyphenyl cyanate

Cat. No.: B1626491
CAS No.: 1125-91-3
M. Wt: 149.15 g/mol
InChI Key: OYVQPKXNZSZWKL-UHFFFAOYSA-N
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Description

2-Methoxyphenyl cyanate is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further bonded to a cyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxyphenyl cyanate can be synthesized through several methods. One common approach involves the reaction of 2-methoxyphenyl isocyanate with a suitable cyanating agent. The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques are common practices to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyphenyl cyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Methoxyphenyl cyanate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for potential therapeutic applications due to its reactivity with biological targets.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 2-methoxyphenyl cyanate exerts its effects involves its reactivity with nucleophiles. The cyanate group can undergo nucleophilic attack, leading to the formation of various intermediates and products. This reactivity is exploited in both synthetic and biological applications .

Comparison with Similar Compounds

Uniqueness: 2-Methoxyphenyl cyanate is unique due to the presence of both the methoxy and cyanate groups, which confer distinct reactivity and versatility in various applications. Its ability to participate in multiple types of chemical reactions makes it a valuable compound in research and industry .

Properties

IUPAC Name

(2-methoxyphenyl) cyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-10-7-4-2-3-5-8(7)11-6-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVQPKXNZSZWKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00504992
Record name 2-Methoxyphenyl cyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125-91-3
Record name 2-Methoxyphenyl cyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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